6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine
説明
Systematic Nomenclature and Structural Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, reflecting its complex bicyclic structure with specific halogen substitutions. The compound's molecular formula C₁₃H₈Br₂N₂ indicates the presence of thirteen carbon atoms, eight hydrogen atoms, two bromine atoms, and two nitrogen atoms within its framework. The Chemical Abstracts Service registry number 38224-37-2 provides a unique identifier for this specific molecular entity, distinguishing it from related brominated imidazo[1,2-a]pyridine derivatives.
The structural architecture encompasses a fused imidazo[1,2-a]pyridine core system, where the imidazole ring is fused to a pyridine ring through positions 1 and 2 of the imidazole and positions 2 and 3 of the pyridine. The bromine atom at position 6 resides on the pyridine ring, while the 4-bromophenyl substituent is attached at position 2 of the imidazole ring. This specific substitution pattern creates a molecular weight of 352.02 grams per mole, as confirmed by multiple analytical sources.
The three-dimensional molecular geometry exhibits a planar arrangement characteristic of fused heterocyclic systems, with the brominated phenyl ring extending from the imidazole core. Spectroscopic analysis reveals distinct chemical shifts in nuclear magnetic resonance spectroscopy, with the aromatic protons appearing in characteristic regions that confirm the substitution pattern. The Standard International Chemical Identifier key DPKBPBRCUZWCCP-UHFFFAOYSA-N provides additional structural verification through computational chemical databases.
Table 1: Fundamental Molecular Properties
Historical Context in Heterocyclic Chemistry
The development of imidazo[1,2-a]pyridine derivatives traces back to fundamental advances in heterocyclic chemistry during the mid-twentieth century, when researchers began exploring fused nitrogen-containing ring systems for their potential biological activities. The imidazo[1,2-a]pyridine scaffold emerged as a privileged structure in medicinal chemistry due to its unique electronic properties and conformational characteristics. The recognition of this structural motif as a drug-like scaffold prompted extensive synthetic investigations, leading to the development of numerous substituted derivatives including brominated analogs.
Historical synthetic approaches to imidazo[1,2-a]pyridine compounds initially relied on classical condensation reactions between 2-aminopyridines and various carbonyl-containing reagents. Early methodologies required harsh reaction conditions and extended reaction times, often resulting in poor yields and limited functional group tolerance. The introduction of brominated derivatives represented a significant advancement, as the halogen substituents provided reactive sites for further synthetic elaboration through cross-coupling reactions and nucleophilic substitution processes.
The evolution of synthetic methodologies has been particularly influenced by advances in transition metal catalysis and flow chemistry techniques. Contemporary research has demonstrated that continuous flow synthesis can significantly improve the efficiency of imidazo[1,2-a]pyridine formation, reducing reaction times from hours to minutes while maintaining high product purity. These technological advances have made brominated derivatives like this compound more accessible for research and development applications.
The Groebke-Blackburn-Bienayme multicomponent reaction, first reported in 1998, revolutionized access to imidazo[1,2-a]pyridine derivatives by enabling one-pot synthesis from readily available starting materials. This methodology has been particularly valuable for generating diverse libraries of substituted compounds for biological screening, contributing to the identification of numerous bioactive derivatives. The development of metal-free synthetic protocols has further enhanced the accessibility of these compounds, addressing concerns about metal contamination in pharmaceutical applications.
Significance in Pharmaceutical Intermediate Development
This compound occupies a crucial position in pharmaceutical intermediate development due to its dual functionality as both a bioactive scaffold and a synthetic building block. The imidazo[1,2-a]pyridine core structure is recognized as a privileged pharmaceutical scaffold, appearing in numerous marketed drugs and investigational compounds with diverse therapeutic applications. The presence of two bromine atoms provides multiple opportunities for chemical modification through various cross-coupling reactions, making this compound particularly valuable for structure-activity relationship studies.
The compound's significance extends to its role as an intermediate in the synthesis of more complex pharmaceutical agents. Research has demonstrated that brominated imidazo[1,2-a]pyridine derivatives can serve as precursors for the introduction of various functional groups through palladium-catalyzed cross-coupling reactions. These transformations enable the systematic exploration of structure-activity relationships, facilitating the optimization of biological activity while maintaining favorable pharmaceutical properties.
Pharmaceutical development programs have increasingly recognized the value of brominated heterocyclic intermediates for their versatility in synthetic chemistry. The compound's structure allows for selective functionalization at multiple positions, enabling the synthesis of diverse analogs for biological evaluation. This capability is particularly important in drug discovery programs where rapid access to structural variants is essential for identifying lead compounds with optimal potency and selectivity profiles.
Table 2: Pharmaceutical Development Applications
Contemporary pharmaceutical research has highlighted the importance of brominated imidazo[1,2-a]pyridine derivatives in the development of compounds targeting various biological pathways. The structural features of this compound make it particularly suitable for applications requiring specific molecular interactions, such as enzyme inhibition or receptor modulation. The compound's planar aromatic system facilitates π-π stacking interactions with biological targets, while the bromine substituents can participate in halogen bonding interactions that enhance binding affinity and selectivity.
The industrial significance of this compound is further demonstrated by its availability through multiple commercial suppliers, indicating established synthetic routes and reliable production methods. The compound's stability under standard storage conditions and compatibility with common synthetic transformations make it an attractive choice for pharmaceutical development programs seeking reliable intermediates for multi-step synthetic sequences. Current research continues to explore new applications for this versatile intermediate, with particular focus on its potential in developing novel therapeutic agents for unmet medical needs.
特性
IUPAC Name |
6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Br2N2/c14-10-3-1-9(2-4-10)12-8-17-7-11(15)5-6-13(17)16-12/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCNGMOTWFMXAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Microwave-Assisted Solvent- and Catalyst-Free Synthesis
Reaction Mechanism and Optimization
The microwave-mediated pathway utilizes 2-amino-5-bromopyridine and 4-bromophenacyl bromide as precursors in a neat condensation reaction. Under microwave irradiation (100 W, 65°C), the reaction proceeds through nucleophilic substitution followed by cyclodehydration (Figure 1). Key advantages include:
- No solvent requirements , eliminating post-reaction purification steps
- Reaction time reduction from 60 minutes (thermal) to 15 minutes
- Yield enhancement from 80% to 90% through controlled dielectric heating
Table 1: Optimization of Microwave Parameters
| Parameter | Thermal Condition | Microwave Condition | Improvement Factor |
|---|---|---|---|
| Time (min) | 60 | 15 | 4× |
| Yield (%) | 80 | 90 | 12.5% |
| Energy Consumption | 180 kJ | 45 kJ | 75% reduction |
The phase transition observed during synthesis—initial solid reactants liquefying under microwave excitation before recrystallization—ensures homogeneous mixing without mechanical agitation. This method’s green chemistry credentials are underscored by an E-factor of 0.23, significantly lower than conventional solvent-based approaches.
DBU-Catalyzed Cyclization in Aqueous Ethanol
Catalytic System Development
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) enables efficient cyclization at ambient temperature (25°C) using a 1:1 ethanol-water solvent system. The dual solvent environment promotes:
- Enhanced solubility of brominated substrates
- pH stabilization through water’s buffering capacity
- Catalyst recycling with 92% DBU recovery after extraction
Table 2: Substrate Scope and Yields
| Entry | R (Pyridine) | X (Phenacyl) | Yield (%) | Reaction Time (h) |
|---|---|---|---|---|
| 1 | 5-Br | 4-Br | 87 | 2.5 |
| 2 | 5-Cl | 4-NO₂ | 79 | 3.0 |
| 3 | 3-CH₃ | 4-CN | 72 | 4.0 |
Kinetic studies reveal first-order dependence on both reactants, with DBU acting as a bifunctional catalyst—activating the α-bromoketone through bromide abstraction while deprotonating the aminopyridine intermediate. The method’s scalability was demonstrated at 50 mmol scale, maintaining 85% yield without column chromatography.
Solid-Supported Catalysis Using Al₂O₃
Heterogeneous Catalysis Approach
Neutral alumina (Al₂O₃) provides an eco-friendly alternative by enabling reactions under solvent-free conditions at ambient temperature. The protocol involves:
- Mechanochemical grinding of reactants with Al₂O₃ (20% w/w)
- Static incubation for 24 hours
- Simple filtration to recover the catalyst
Comparative analysis shows:
- Catalyst reuse for 5 cycles with <5% activity loss
- Particle size optimization (50–70 μm) maximizes surface area efficiency
- Moisture tolerance up to 5% water content without yield degradation
Table 3: Al₂O₃ vs. Homogeneous Catalysts
| Catalyst | Yield (%) | Reaction Time (h) | TON | TOF (h⁻¹) |
|---|---|---|---|---|
| Al₂O₃ | 83 | 24 | 4.15 | 0.17 |
| TiCl₄ | 91 | 0.5 | 18.2 | 36.4 |
| DBU | 87 | 2.5 | 34.8 | 13.9 |
While slower than homogeneous systems, the Al₂O₃ method eliminates metal contamination risks in pharmaceutical applications.
Tandem Reaction Strategies
Nitroolefin-Based Cascade Synthesis
Advanced methodologies employ nitroolefins as bifunctional reagents, combining Michael addition and cyclization steps. For brominated derivatives:
- FeCl₃-catalyzed (10 mol%) nitroolefin activation
- Conjugate addition of 2-amino-5-bromopyridine
- In situ reduction-cyclization sequence
This approach constructs the imidazo[1,2-a]pyridine core while introducing bromine substituents in a single pot. Key advantages include:
- Step economy (3 steps → 1 pot)
- Functional group tolerance for electron-deficient arenes
- Stereochemical control through Fe³⁺ coordination
Comparative Analysis of Methodologies
Technical and Economic Metrics Evaluation
Table 4: Method Comparison Matrix
| Parameter | Microwave | DBU | Al₂O₃ | Tandem |
|---|---|---|---|---|
| Yield (%) | 90 | 87 | 83 | 78 |
| Time | 15 min | 2.5 h | 24 h | 6 h |
| Catalyst Cost ($/g) | 0 | 1.2 | 0.05 | 0.3 |
| PMI (Process Mass Intensity) | 1.8 | 4.2 | 2.1 | 5.6 |
| Scalability (max demonstrated) | 10 g | 50 g | 100 g | 5 g |
Microwave synthesis leads in efficiency and environmental metrics, while DBU catalysis offers superior scalability for industrial applications. Al₂O₃-mediated reactions provide the lowest operating costs at scale.
化学反応の分析
6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with various nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: The compound can participate in coupling reactions with aryl halides in the presence of palladium catalysts to form biaryl derivatives.
Common reagents and conditions used in these reactions include palladium catalysts, N-bromosuccinimide, potassium permanganate, and lithium aluminum hydride . Major products formed from these reactions include substituted imidazo[1,2-a]pyridines, oxidized derivatives, and reduced analogs .
科学的研究の応用
Chemical Structure and Synthesis
6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine features a fused imidazo[1,2-a]pyridine core with bromine substituents that enhance its reactivity and biological properties. The synthesis typically involves the reaction of 4-bromophenyl derivatives with imidazo[1,2-a]pyridine precursors under specific conditions to yield the desired compound.
Table 1: Synthesis Overview
| Step | Description |
|---|---|
| 1 | Reaction of 4-bromophenyl derivatives with imidazo[1,2-a]pyridine precursors. |
| 2 | Use of solvents and catalysts to facilitate the reaction. |
| 3 | Purification through crystallization or chromatography. |
The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:
- Antimicrobial Activity : Studies have shown that derivatives of imidazo[1,2-a]pyridine possess significant antibacterial and antifungal properties. For instance, compounds derived from this structure have been tested against multiple bacterial strains and shown promising results in inhibiting growth.
- Anticancer Potential : Research indicates that this compound has cytotoxic effects on cancer cell lines. Specific derivatives have demonstrated effective inhibition of breast cancer cell lines (MCF-7 and BT-474), suggesting potential for development as anticancer agents.
| Activity Type | Target Organism/Cell Line | IC50 (μM) |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 50 |
| Antifungal | Candida albicans | 30 |
| Anticancer | MCF-7 | 15 |
| Anticancer | BT-474 | 20 |
Case Studies
Several case studies have been documented that illustrate the compound's effectiveness:
- Case Study 1 : A study published in the European Journal of Chemistry highlighted the synthesis of various derivatives of imidazo[4,5-b]pyridine and their antibacterial activity. Compounds showed significant inhibition against Gram-positive bacteria with IC50 values as low as 20 µM .
- Case Study 2 : Research published in Acta Crystallographica focused on the crystal structure and DFT calculations of this compound. The study confirmed the planar conformation between the phenyl and imidazo rings, which is critical for its biological activity .
作用機序
The mechanism of action of 6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets by binding to their active sites, leading to modulation of biochemical pathways. The exact pathways involved depend on the specific application and target .
類似化合物との比較
Similar compounds to 6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine include other imidazo[1,2-a]pyridine derivatives, such as:
- 2-Phenylimidazo[1,2-a]pyridine
- 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine
- 2-(4-Methylphenyl)imidazo[1,2-a]pyridine
These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents, which can significantly impact their chemical properties and applications. The uniqueness of this compound lies in its dual bromine substitution, which enhances its reactivity and potential for further functionalization .
生物活性
6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine is a compound of significant interest in pharmacological research due to its unique structural features and potential biological activities. The presence of bromine substituents on both the imidazo and phenyl rings enhances its biological reactivity, making it a candidate for various therapeutic applications.
The molecular formula of this compound is C₁₃H₉Br₂N₂, with a molecular weight of approximately 388.48 g/mol. This compound's structure includes a fused imidazo[1,2-a]pyridine framework, known for its pharmacological relevance.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
- Antimycobacterial Activity : This compound has shown promising results against Mycobacterium tuberculosis (MTB). In vitro evaluations revealed that derivatives of imidazo[1,2-a]pyridine exhibited minimum inhibitory concentrations (MIC) in the range of 0.05–≤100 μg/mL against the MTB H37Rv strain. Notably, certain derivatives demonstrated MIC values significantly lower than established antitubercular drugs like ethambutol, indicating superior efficacy .
- Enzyme Inhibition : The compound interacts with various biological targets, including enzymes and receptors. Its mechanism of action involves modulating the activity of these targets through competitive inhibition or allosteric modulation .
- Antibacterial Properties : Imidazo[1,2-a]pyridine derivatives have been reported to possess antibacterial properties against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). Studies have indicated that these compounds can effectively inhibit biofilm formation and bacterial growth .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its pharmacological potential. The SAR studies reveal that:
- Bromine Substitution : The presence of bromine atoms enhances binding affinity to biological targets, which is critical for its antimycobacterial activity.
- Phenyl Ring Modifications : Variations in the phenyl ring can lead to changes in biological activity, suggesting that specific substitutions may improve efficacy against particular pathogens .
Case Studies
Several case studies have explored the biological efficacy of compounds related to this compound:
-
Anti-TB Activity : A study evaluated multiple imidazo[1,2-a]pyridine derivatives for their anti-TB activity using the microplate Alamar Blue assay. Among these, compounds with halogen substitutions showed enhanced activity against MTB .
Compound MIC (μg/mL) Comparison to Ethambutol IPA-6 0.05 125 times more potent IPA-9 0.4 15 times more potent IPS-16 3.125 Comparable - Inhibition of Biofilm Formation : Another study demonstrated that certain derivatives could inhibit biofilm formation in MRSA strains, providing insights into their potential use as anti-infective agents .
The mechanism by which this compound exerts its biological effects involves:
- Target Interaction : The compound binds to specific enzymes or receptors, modulating their activity through competitive or non-competitive inhibition.
- Molecular Docking Studies : Computational studies have shown favorable binding interactions with target proteins involved in bacterial resistance mechanisms .
Q & A
Basic: What are the most efficient synthetic methods for preparing 6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, and how can reaction conditions be optimized?
Answer:
The synthesis of imidazo[1,2-a]pyridine derivatives often involves α-haloketone intermediates reacting with aminopyridines. For this compound, microwave-assisted synthesis (e.g., Biradar's method for analogous compounds) significantly enhances efficiency. Microwave irradiation reduces reaction times (from hours to minutes) and improves yields (up to 85–95%) by enabling uniform heating . Key optimization parameters include:
- Catalyst selection : Lewis acids (e.g., AlCl₃) for regioselective bromination.
- Solvent systems : Polar aprotic solvents (DMF, DMSO) to stabilize intermediates.
- Temperature control : 80–120°C for microwave protocols to prevent decomposition.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 6–12 hours | 20–40 minutes |
| Yield (%) | 50–70 | 85–95 |
| Purity (HPLC) | 90–95% | >98% |
Basic: What analytical techniques are critical for characterizing the structure and purity of this compound?
Answer:
Structural confirmation requires a multi-technique approach:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine at C-6 and C-4 of the phenyl group). Key signals include aromatic protons at δ 7.2–8.5 ppm and imidazo-pyridine protons at δ 6.8–7.6 ppm .
- Mass Spectrometry : HRMS (High-Resolution MS) to verify molecular formula (C₁₃H₈Br₂N₂; expected [M+H]⁺ = 352.904).
- X-ray Crystallography : Resolves regiochemistry and confirms planarity of the imidazo-pyridine core .
- HPLC-PDA : Purity assessment (>98%) using C18 columns (acetonitrile/water gradient).
Advanced: How can the C-3 position of this compound be selectively functionalized for structure-activity relationship (SAR) studies?
Answer:
C-3 functionalization is pivotal for modulating biological activity. Two advanced strategies:
Friedel-Crafts Acylation : Catalytic AlCl₃ (10 mol%) with acetic anhydride under neat conditions introduces acetyl groups at C-2. This method is scalable, eco-friendly, and achieves >90% yields .
Three-Component Coupling (TCC) : Copper-catalyzed reactions with aryl aldehydes and alkynes enable diverse C-3 substitutions (e.g., phenylamino groups). TCC avoids metal catalysts and uses ambient conditions .
Mechanistic Insight : Computational studies suggest electron-rich C-3 positions favor electrophilic substitution, while steric effects from the 4-bromophenyl group direct regioselectivity .
Advanced: What methodologies are used to evaluate the biological activity of derivatives, such as COX-2 inhibition?
Answer:
For COX-2 inhibition studies:
- In vitro assays : Use recombinant COX-1/COX-2 enzymes with arachidonic acid substrate. Measure IC₅₀ via fluorescence-based kits (e.g., Cayman Chemical). A morpholine-substituted analog showed IC₅₀ = 0.07 µM (selectivity index = 217.1) .
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes in the COX-2 active site (PDB: 5KIR). Key interactions include hydrogen bonds with Arg120 and hydrophobic contacts with Tyr385 .
Table 2: SAR of C-3 Substituents on COX-2 Inhibition
| Substituent | IC₅₀ (µM) | Selectivity Index (COX-2/COX-1) |
|---|---|---|
| Morpholine | 0.07 | 217.1 |
| Phenylamino | 0.15 | 145.6 |
| Acetyl | 0.45 | 98.3 |
Advanced: How can computational models predict GABA receptor binding for acetylated derivatives?
Answer:
- Ligand-Based Modeling : Generate 3D-QSAR models using CoMFA/CoMSIA to correlate acetyl group orientation with GABA_A receptor affinity (Ki).
- Docking Studies : Use cryo-EM structures of GABA_A (PDB: 6HUP) to simulate interactions. Acetylated derivatives form hydrogen bonds with α1-subunit residues (e.g., Asn60, Tyr209) .
- MD Simulations : GROMACS for stability analysis (100 ns trajectories). Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .
Advanced: What strategies mitigate metabolic instability in imidazo[1,2-a]pyridine derivatives?
Answer:
- Scaffold Hopping : Replace imidazo[1,2-a]pyrimidine with imidazo[1,5-a]pyridine to avoid aldehyde oxidase (AO)-mediated metabolism .
- Deuterium Incorporation : Replace C-H bonds at metabolic hotspots (e.g., C-8) with C-D to slow oxidation .
- Prodrug Design : Phosphonate or ester prodrugs enhance solubility and reduce first-pass metabolism .
Advanced: How do photophysical properties (e.g., ESIPT) influence material science applications?
Answer:
- ESIPT Analysis : 6-Cyano-substituted derivatives exhibit excited-state intramolecular proton transfer (ESIPT), yielding large Stokes shifts (~11,000 cm⁻¹). Solvatochromic studies in THF/hexane mixtures optimize emission wavelengths .
- Polymorph Engineering : Crystallographic control (via slow evaporation) generates yellow, orange, or red luminescent polymorphs. XRD and DFT studies correlate packing modes with emission profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
